

Structural Analogues of Fingolimod: A Technical Guide to Activity and Mechanism

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, has paved the way for the development of a new class of immunomodulatory agents targeting sphingosine-1-phosphate (S1P) receptors.[1][2] As a structural analogue of the natural sphingolipid, sphingosine, fingolimod is phosphorylated in vivo to its active form, fingolimod-phosphate, which acts as a potent modulator of four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][4] This modulation, primarily through functional antagonism of the S1P1 receptor on lymphocytes, leads to their sequestration in lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[4][5]

The therapeutic success of fingolimod has spurred extensive research into the development of structural analogues with improved selectivity, potency, and safety profiles. This technical guide provides an in-depth overview of various classes of fingolimod analogues, their biological activities, and the experimental methodologies used to characterize them.

Fingolimod and its Analogues: Structure-Activity Relationships



The structure of fingolimod can be broadly divided into three key regions: a polar head group, a central phenyl ring, and a lipophilic tail. Structure-activity relationship (SAR) studies have revealed that modifications to each of these regions can significantly impact the compound's activity, selectivity, and pharmacokinetic properties.[6][7]

- The Polar Head Group: The 2-amino-1,3-propanediol moiety is crucial for the phosphorylation of fingolimod by sphingosine kinase 2, a necessary step for its S1P receptor activity.[8] Modifications in this region have led to the development of analogues that do not require phosphorylation, so-called "direct" S1P receptor agonists.
- The Central Phenyl Ring: The phenyl ring provides a rigid scaffold for the molecule. The
 position of the substituents on this ring is critical for activity. For instance, some studies have
 shown that moving the lipophilic tail from the para to the meta position can alter the
 biological activity.
- The Lipophilic Tail: The long alkyl chain is responsible for the molecule's interaction with the hydrophobic pocket of the S1P receptors. Variations in the length and composition of this tail can influence the potency and selectivity of the analogues.[7]

Classes of Fingolimod Analogues and Their Activities S1P Receptor Modulators for Autoimmune Diseases

A primary focus of fingolimod analogue development has been to create more selective S1P1 receptor modulators to minimize off-target effects associated with the modulation of other S1P receptor subtypes, such as bradycardia (S1P3).[9]

Morpholino Analogues (ST-1893 and ST-1894): These analogues feature a morpholine ring in the polar head group and have demonstrated high selectivity for the S1P1 receptor.[10] They act as functional antagonists, inducing sustained S1P1 internalization, and have shown efficacy in animal models of multiple sclerosis.



Compound	Target Receptor	In Vivo Activity	Reference
ST-1893	Selective S1P1 agonist	5 mg/kg dose induced a 58% drop in blood lymphocytes in mice.	
ST-1894	Selective S1P1 agonist	5 mg/kg dose induced a 64% drop in blood lymphocytes in mice.	

Antibacterial Analogues

Recent studies have explored the antibacterial potential of fingolimod and its derivatives. A series of 28 novel fingolimod analogues were synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa.

Compound	Target Organism	MIC (μM)	Reference
Fingolimod	S. aureus ATCC 25923	15	[8]
Analogue 45	S. aureus ATCC 25923	5-10	[8]
Analogue 79	S. aureus ATCC 25923	5-10	[8]
Analogue 80	S. aureus ATCC 25923	10	[8]
Analogue 83	S. aureus ATCC 25923	10	[8]

Anticancer Analogues

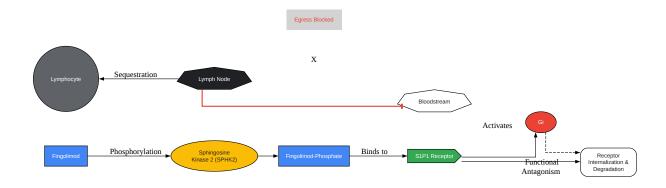
The S1P signaling pathway is also implicated in cancer progression, making S1P receptor modulators potential anticancer agents. Analogues of fingolimod have been investigated for their cytotoxic effects on various cancer cell lines.



Compound	Cell Line	IC50 (μM)	Reference
Fingolimod	A172 (glioblastoma)	20.26	[11]
Fingolimod	SF268 (anaplastic glioma)	16.55	[11]
Fingolimod	LN229 (glioblastoma)	23.61	[11]
Fingolimod	SK-N-SH (neuroblastoma)	29.26	[11]

Signaling Pathways of Fingolimod and its Analogues

Fingolimod-phosphate exerts its effects by binding to S1P receptors, which are G protein-coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. The primary mechanism of action for immunosuppression involves the S1P1 receptor on lymphocytes.





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Caption: Fingolimod Signaling Pathway leading to Lymphocyte Sequestration.

Experimental Protocols

The characterization of fingolimod analogues involves a variety of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

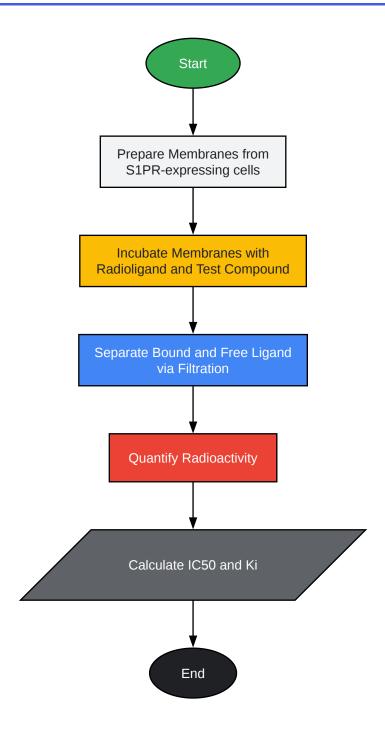
S1P Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific S1P receptor subtype. A common method is a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, S1P3, S1P4, or S1P5).
- Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled S1P receptor ligand (e.g., [33P]S1P) and varying concentrations of the unlabeled test compound (fingolimod analogue).
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.





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Caption: Workflow for a competitive S1P receptor binding assay.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific S1P receptor.



This assay measures the activation of G proteins, which is an early event in GPCR signaling.

Methodology:

- Membrane Preparation: Similar to the binding assay, membranes from cells expressing the S1P receptor of interest are used.
- Assay Reaction: The membranes are incubated with the test compound and a non-hydrolyzable GTP analogue, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
- Separation: The reaction is stopped, and the membranes are collected by filtration.
- Quantification: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
- Data Analysis: An increase in [35S]GTPyS binding indicates that the test compound is an agonist. The potency (EC50) and efficacy (Emax) of the agonist can be determined.

This assay measures the recruitment of β -arrestin to the activated GPCR, which is involved in receptor desensitization and signaling.

Methodology:

- Cell Lines: Engineered cell lines are used that co-express the S1P receptor fused to a protein fragment and β-arrestin fused to a complementary fragment.
- Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two protein fragments into close proximity.
- Signal Detection: The complementation of the two fragments generates a detectable signal (e.g., luminescence or fluorescence).
- Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, allowing for the determination of agonist potency and efficacy.

Cell Migration Assay





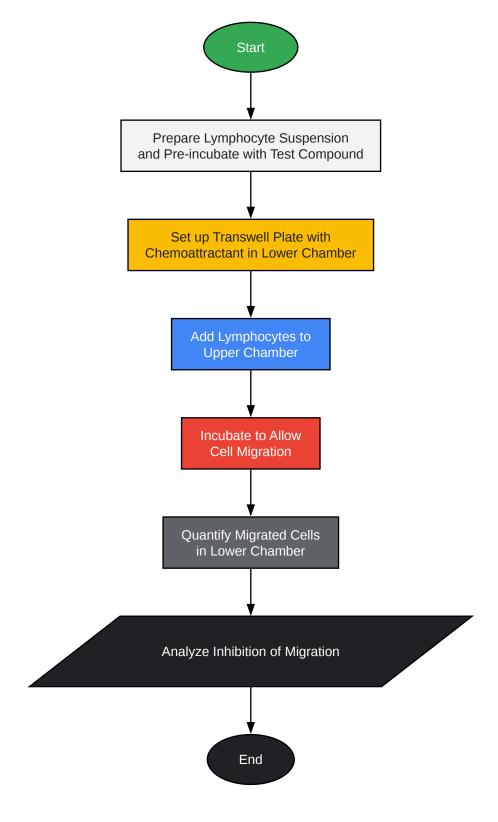


This assay is used to assess the effect of S1P receptor modulators on lymphocyte migration, a key aspect of their immunomodulatory activity. The transwell migration assay is a commonly used method.

Methodology:

- Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate.
 The lower chamber contains a chemoattractant (e.g., S1P), and the upper chamber contains a suspension of lymphocytes that have been pre-incubated with the test compound.
- Migration: The lymphocytes are allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
- Quantification: After a specific incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- Data Analysis: The ability of the test compound to inhibit lymphocyte migration is determined by comparing the number of migrated cells in the presence and absence of the compound.





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Caption: Workflow for a transwell cell migration assay.



Conclusion

The development of structural analogues of fingolimod has led to a deeper understanding of the S1P signaling pathway and has provided a rich pipeline of potential therapeutic agents for a range of diseases, from autoimmune disorders to cancer and bacterial infections. The continued exploration of the structure-activity relationships of these analogues, coupled with the use of robust in vitro and in vivo assays, will be crucial for the design of next-generation S1P receptor modulators with enhanced efficacy and safety. This technical guide provides a foundational understanding of the key concepts and methodologies in this exciting area of drug discovery.

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